molecular formula C21H21N3O2S B12156897 N-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide

N-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide

Cat. No.: B12156897
M. Wt: 379.5 g/mol
InChI Key: SVBCBCVIHQORQP-UHFFFAOYSA-N
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Description

N-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a tetrahydrothiophene ring, and a sulfone group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, which can be synthesized via the reaction of hydrazine with an appropriate β-diketone. The resulting pyrazole is then functionalized with a 4-methylphenyl group through electrophilic aromatic substitution.

The next step involves the formation of the tetrahydrothiophene ring, which can be achieved by reacting a thiol with an appropriate alkene under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, converting the sulfide to a sulfone.

    Reduction: Reduction reactions can target the pyrazole ring or the sulfone group, potentially leading to the formation of sulfides or dihydropyrazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Sulfides, dihydropyrazoles

    Substitution: Various substituted aromatic derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, N-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide has shown potential as an inhibitor of certain enzymes, which could be useful in studying enzyme mechanisms and developing enzyme inhibitors.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including the production of advanced materials.

Mechanism of Action

The mechanism of action of N-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-[3-(3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide
  • N-{(E)-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide

Uniqueness

Compared to similar compounds, N-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially offering distinct advantages in certain applications.

Properties

Molecular Formula

C21H21N3O2S

Molecular Weight

379.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methanimine

InChI

InChI=1S/C21H21N3O2S/c1-16-7-9-17(10-8-16)21-18(13-22-19-11-12-27(25,26)15-19)14-24(23-21)20-5-3-2-4-6-20/h2-10,13-14,19H,11-12,15H2,1H3

InChI Key

SVBCBCVIHQORQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=NC3CCS(=O)(=O)C3)C4=CC=CC=C4

Origin of Product

United States

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